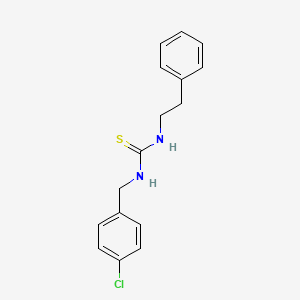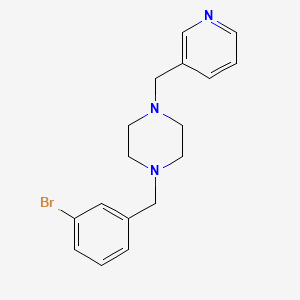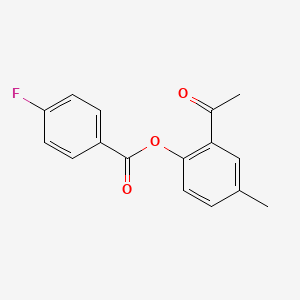![molecular formula C15H25N3O2S B5787016 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)
4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a sulfonamide derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to lower blood pressure in animal models, which may be due to its inhibition of carbonic anhydrase. This compound has also been shown to improve cognitive function in animal models, which may be due to its inhibition of acetylcholinesterase.
实验室实验的优点和局限性
One of the major advantages of using 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic at high concentrations.
未来方向
There are several future directions for research on 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in the body.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. While there are limitations to using this compound in lab experiments, its ability to inhibit the activity of various enzymes and receptors in the body makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes.
合成方法
The synthesis of 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine in the presence of a base. This reaction results in the formation of 4-methyl-N-(3-(4-methyl-1-piperazinyl)propyl)benzenesulfonamide, which is then further reacted with methyl iodide in the presence of a base to yield this compound.
科学研究应用
4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-14-4-6-15(7-5-14)21(19,20)16-8-3-9-18-12-10-17(2)11-13-18/h4-7,16H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALFMJUAXCONKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)



